molecular formula C23H18BrNO B4971459 5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No. B4971459
M. Wt: 404.3 g/mol
InChI Key: LSKCADFOASTKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as BPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields of research. BPTP is a small molecule that belongs to the family of benzo[a]phenanthridin-4-one derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key pathway that regulates cell growth and survival. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is a pathway that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key pathway that regulates cell growth and survival. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is a pathway that regulates inflammation and cell survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is its potential use in cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, there are also some limitations associated with the use of this compound in lab experiments. This compound is a synthetic compound, which means that it may not have the same biological activity as natural compounds. This compound also has limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on 5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. One potential direction is the development of new cancer therapies based on this compound. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer drugs. Another potential direction is the investigation of the mechanism of action of this compound. The mechanism of action of this compound is not fully understood, and further research is needed to elucidate the molecular pathways that are involved. Additionally, the potential use of this compound in other fields of research, such as neurology and immunology, should be explored.

Synthesis Methods

5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-bromobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the intermediate product. The intermediate product is then oxidized using a suitable oxidizing agent to form the final product, this compound. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to possess a wide range of biological activities, making it a potential candidate for various fields of research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound achieves this by inducing apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.

properties

IUPAC Name

5-(4-bromophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO/c24-16-11-8-15(9-12-16)23-22-18(6-3-7-20(22)26)21-17-5-2-1-4-14(17)10-13-19(21)25-23/h1-2,4-5,8-13,23,25H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKCADFOASTKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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